2-Chloroquinoline-6-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFGSDIVFFZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460137 | |
| Record name | 2-chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791626-59-0 | |
| Record name | 2-chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloroquinoline 6 Carbaldehyde and Its Analogs
Established Synthetic Routes and Strategies.rsc.orgresearchgate.net
The construction of the 2-chloroquinoline-6-carbaldehyde framework and its derivatives relies on several key synthetic transformations. These established routes offer access to a variety of substituted quinolines, which are valuable precursors in medicinal chemistry and materials science.
Vilsmeier-Haack Reaction in Quinoline (B57606) Synthesis.researchgate.netnih.govchemijournal.comchemijournal.comrsc.orgwikipedia.orgrsc.orgijpcbs.comjk-sci.comchemijournal.com
The Vilsmeier-Haack reaction is a powerful and frequently utilized method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net This reaction provides a direct route to introduce both a chlorine atom at the 2-position and a formyl group at the 3-position of the quinoline ring. The reaction is not only used for formylation but also for ring closure, leading to the formation of the quinoline core with high yields.
Mechanism and Optimization
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a substituted chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). wikipedia.org This electrophilic species then reacts with an electron-rich aromatic compound. In the context of quinoline synthesis from N-arylacetamides, the acetanilide (B955) acts as the nucleophile. The initial product is an iminium ion, which upon hydrolysis, yields the aldehyde. wikipedia.org
Optimization of the reaction conditions is crucial for achieving high yields. Key parameters that are often varied include the molar ratio of the reagents and the reaction temperature. For instance, in the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide, the optimal yield was obtained using 12 molar equivalents of POCl3 at 90°C. The reaction temperature can range from below 0°C to 80°C, depending on the reactivity of the substrate. jk-sci.com
Application to Various Substituted Aniline (B41778) Precursors.researchgate.netchemijournal.comchemijournal.comwikipedia.orgrsc.orgijpcbs.comchemijournal.com
The Vilsmeier-Haack reaction is applicable to a wide range of substituted N-arylacetamides, allowing for the synthesis of quinolines with diverse substitution patterns on the benzene (B151609) ring. chemijournal.comchemijournal.com The nature of the substituent on the aniline precursor significantly influences the reaction outcome.
Electron-donating groups on the N-arylacetamide, particularly at the meta position, facilitate the cyclization and lead to higher yields of the corresponding 2-chloro-3-formylquinolines. In contrast, electron-withdrawing groups tend to give poor yields, and in some cases, such as with nitroacetanilides, the reaction may not proceed at all. The reaction is regioselective, with the cyclization occurring in a predictable manner based on the position of the substituent.
Below is a table summarizing the synthesis of various 2-chloro-3-formylquinolines from substituted acetanilides using the Vilsmeier-Haack reaction.
| Starting Acetanilide | Product | Yield (%) |
| Acetanilide | 2-Chloro-3-formylquinoline | - |
| 4-Bromoacetanilide | 6-Bromo-2-chloro-3-formylquinoline | 90 |
| m-Methoxyacetanilide | 2-Chloro-7-methoxy-3-formylquinoline | Good |
| o-Methylacetanilide | 2-Chloro-8-methyl-3-formylquinoline | - |
Data sourced from multiple studies. researchgate.net The yield for unsubstituted acetanilide and o-methylacetanilide was not explicitly stated in the provided context.
Role of Reagents (e.g., POCl3/DMF) and Reaction Conditions.researchgate.netnih.govchemijournal.comchemijournal.comwikipedia.orgrsc.orgijpcbs.comjk-sci.comchemijournal.com
The combination of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) is the most commonly used reagent system for the Vilsmeier-Haack reaction in quinoline synthesis. chemijournal.comchemijournal.comijpcbs.comchemijournal.com POCl3 reacts with DMF to generate the electrophilic Vilsmeier reagent, the key species responsible for both formylation and cyclization. ijpcbs.com The reaction is typically carried out by adding POCl3 to a solution of the acetanilide in DMF at a low temperature (0-5°C), followed by heating to around 80-90°C for several hours to drive the cyclization. chemijournal.com The reaction mixture is then poured into ice-water to hydrolyze the intermediate iminium salt and precipitate the 2-chloro-3-formylquinoline product. ijsr.netnih.gov
Other Formylation Reactions Leading to Quinoline Carbaldehydes.rsc.org
While the Vilsmeier-Haack reaction is a primary method for introducing a formyl group during quinoline synthesis, other classical formylation methods like the Reimer-Tiemann and Duff reactions have also been applied to pre-formed quinoline systems. nih.gov These reactions are typically used to introduce a carbonyl group at specific positions on the quinoline ring, depending on the directing effects of existing substituents. nih.gov For instance, the formylation of 8-hydroxyquinoline (B1678124) under Reimer-Tiemann conditions can lead to a mixture of 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxyquinoline-7-carbaldehyde. nih.gov
Multi-Component Reactions (MCRs) for Scaffold Assembly.nih.gov
Multi-component reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of diverse quinoline derivatives. rsc.orgrsc.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and synthetic versatility. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed to generate a wide array of quinoline scaffolds. rsc.org These methods provide access to quinolines with different substitution patterns that can be further functionalized. For example, a one-pot method involving acetals, aromatic amines, and alkynes catalyzed by Bi(OTf)3 has been developed for the synthesis of a range of quinolines with various functional groups in good yields under mild conditions. researchgate.net
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly emphasizes the use of advanced techniques to improve reaction efficiency, reduce environmental impact, and shorten reaction times. The synthesis of 2-chloroquinoline-carbaldehydes has benefited significantly from these innovations.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields compared to conventional heating methods. researchgate.net The synthesis of 2-chloroquinoline-3-carboxaldehydes via the Vilsmeier-Haack reaction of acetanilides is a prime example of a process significantly improved by this technique. researchgate.net
Researchers have successfully synthesized a variety of 6,7,8-trisubstituted-2-oxo-1,2-dihydro-quinoline-3-carbaldehydes by reacting the corresponding 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) under microwave irradiation at 320 W. nih.govrsc.org This transformation highlights the utility of microwaves in facilitating subsequent reactions of the chloro-aldehyde scaffold. Furthermore, the initial Vilsmeier-Haack cyclization of acetanilides to form 2-chloroquinoline-3-carbaldehydes can be completed in just a few minutes under microwave conditions, a substantial improvement over the hours required for conventional heating. researchgate.net
In one-pot, three-component reactions, microwave irradiation has been employed to efficiently synthesize complex quinoline-hybrid structures. For instance, dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment have been prepared from 3-formyl-quinolines, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. These reactions proceed rapidly (8-20 minutes) at elevated temperatures (125–135 °C) under microwave conditions. acs.org Similarly, quinoline-fused 1,4-benzodiazepines have been synthesized via microwave-irradiated condensation, demonstrating the broad applicability of this technology. asianpubs.org
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for quinoline derivatives. tandfonline.com These approaches aim to minimize or eliminate the use of hazardous solvents and reagents.
Solvent-free or "grinding" techniques have been successfully applied in reactions involving 2-chloroquinoline-3-carbaldehydes. For example, novel quinoline-based aurones were prepared by reacting substituted 2-chloroquinoline-3-carbaldehydes with 2‐chloro‐1‐(2,4‐dihydroxyphenyl)ethan‐1‐one under solvent-free grinding conditions using activated barium hydroxide. researchgate.net Another green approach involves multicomponent reactions under solvent-free conditions using a catalytic amount of β-cyclodextrin-SO₃H to produce quinolinyl-thiazolidinones. nih.gov This method avoids the use of volatile organic solvents like methanol, toluene, or DMF. nih.gov
Water, being a non-toxic and readily available solvent, is an attractive medium for green synthesis. researchgate.net An efficient, one-pot, three-component reaction for synthesizing 2-amino-3-cyano-4-H-chromene derivatives using 2-chloroquinoline-3-carbaldehydes has been achieved in water with morpholine (B109124) as a catalyst. researchgate.net General strategies for quinoline synthesis have also been adapted to aqueous media, such as the Friedländer annulation, which can be mediated by water and catalyzed by KHSO₄ to produce polysubstituted quinolines. researchgate.net
Synthesis of Specific Substituted this compound Derivatives
The Vilsmeier-Haack reaction is the cornerstone for synthesizing substituted 2-chloroquinoline-carbaldehydes. By starting with appropriately substituted acetanilides, a wide range of analogs can be produced. The following sections detail the synthesis of derivatives where the substituent is on the benzene ring portion of the quinoline nucleus, based on methodologies established for the 3-carbaldehyde isomer.
The introduction of alkyl groups, such as methyl, onto the quinoline ring is readily achieved by using the corresponding substituted acetanilide as the starting material in the Vilsmeier-Haack reaction. For instance, 2-Chloro-6-methylquinoline-3-carbaldehyde is synthesized from p-methyl acetanilide (N-(p-tolyl)acetamide). researchgate.net Similarly, 2-chloro-8-methylquinoline-3-carbaldehyde is prepared from o-methyl acetanilide. chemijournal.comchemijournal.com The reaction typically involves treating the acetanilide with the Vilsmeier reagent (POCl₃/DMF) and heating for several hours. chemijournal.com
| Starting Material | Product | Reagents | Conditions | Reference |
| o-Methyl acetanilide | 2-Chloro-8-methylquinoline-3-carbaldehyde | POCl₃, DMF | Reflux, 6-8 hours | chemijournal.comchemijournal.com |
| p-Methyl acetanilide | 2-Chloro-6-methylquinoline-3-carbaldehyde | POCl₃, DMF | 80-90 °C, 4-16 hours | researchgate.net |
This interactive table summarizes the synthesis of alkyl-substituted 2-chloroquinoline-3-carbaldehyde (B1585622) analogs.
Halogenated derivatives are synthesized in a similar fashion, starting from halogen-substituted acetanilides. A key example is the synthesis of 2,6-dichloroquinoline-3-carbaldehyde . This compound is prepared via the Vilsmeier-Haack reaction using p-chloroacetanilide (B1165894) as the precursor. The reaction proceeds under standard Vilsmeier conditions, yielding the di-chlorinated product. chemijournal.com The presence of an electron-withdrawing halogen substituent on the acetanilide generally results in good yields for the cyclized product.
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| p-Chloroacetanilide | 2,6-Dichloroquinoline-3-carbaldehyde | POCl₃, DMF | 80-90 °C, 4 hours | 69% | chemijournal.com |
This interactive table details the synthesis of a halogenated 2-chloroquinoline-3-carbaldehyde analog.
Alkoxy groups, such as methoxy (B1213986), are important functionalities that can be incorporated into the quinoline ring. The synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) is achieved by subjecting p-methoxy acetanilide to the Vilsmeier-Haack reaction. nih.govresearchgate.net The presence of the electron-donating methoxy group at the para-position of the acetanilide facilitates the electrophilic cyclization process, generally leading to good product yields. This derivative serves as a valuable precursor for further chemical transformations. nih.gov
| Starting Material | Product | Reagents | Conditions | Reference |
| p-Methoxy acetanilide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | POCl₃, DMF | 80-90 °C, 4-6 hours | nih.gov |
This interactive table outlines the synthesis of an alkoxy-substituted 2-chloroquinoline-3-carbaldehyde analog.
Nitro-Substituted Analogs
The synthesis of nitro-substituted analogs of this compound presents a nuanced challenge in synthetic organic chemistry. The primary route for obtaining the core 2-chloroquinoline-carbaldehyde structure is the Vilsmeier-Haack reaction. ijsr.netchemijournal.com This reaction typically involves the formylation of an appropriately substituted acetanilide using a Vilsmeier reagent, which is a complex of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov The subsequent cyclization and chlorination afford the desired 2-chloroquinoline-carbaldehyde.
However, the introduction of a nitro group onto the aromatic ring of the starting acetanilide significantly impacts the efficacy of the Vilsmeier-Haack reaction. Acetanilides bearing electron-withdrawing groups, such as a nitro group, have been reported to yield the corresponding quinoline in poor yields, if at all. researchgate.net This is attributed to the deactivation of the aromatic ring towards the electrophilic substitution by the Vilsmeier reagent.
Despite these challenges, several strategies can be conceptualized for the synthesis of nitro-substituted 2-chloroquinoline-6-carbaldehydes:
Vilsmeier-Haack Reaction with Modified Conditions: While challenging, optimization of the Vilsmeier-Haack reaction conditions could potentially improve yields for nitro-substituted acetanilides. This could involve using more reactive Vilsmeier reagents, higher reaction temperatures, or the addition of catalysts. For instance, the use of transition metal ions has been explored to influence the synthesis of quinolines via the Vilsmeier reagent. nih.gov
Nitration of the Pre-formed Quinoline Ring: An alternative and potentially more viable approach is the direct nitration of this compound. This method circumvents the issues associated with the Vilsmeier-Haack reaction on deactivated substrates. The nitration of quinoline and its derivatives is a known transformation, though the regioselectivity can be complex and dependent on the reaction conditions and the existing substituents on the quinoline ring. The nitration of 2-hydroxy-4,6-dimethylquinoline has been reported, indicating the feasibility of electrophilic substitution on the quinoline nucleus. rsc.org The conditions for such a reaction would need to be carefully controlled to achieve the desired nitro-substituted isomer and to avoid unwanted side reactions.
Transformation of a Formyl Group: In some instances, a formyl group on a quinoline ring can be subjected to further transformations to introduce a nitro group. rsc.orgchemijournal.com While specific protocols for the direct conversion of a carbaldehyde to a nitro group on a quinoline scaffold are not extensively documented, this remains a potential synthetic avenue to explore.
A plausible synthetic scheme for a nitro-substituted analog, such as 2-chloro-6-methyl-8-nitroquinoline-3-carbaldehyde, has been described, starting from the corresponding nitro-acetanilide. chemijournal.com This suggests that with appropriate substitution patterns, the Vilsmeier-Haack reaction can still be a viable method.
Spectroscopic Characterization Techniques for Confirming Synthetic Products
The unambiguous identification and structural confirmation of synthesized products like this compound and its analogs are critically dependent on a suite of spectroscopic techniques. ijsr.netresearchgate.net These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. ijsr.netresearchgate.net The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
Expected IR Spectral Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~1700 | C=O stretch | Aldehyde | ijsr.net |
| ~2820, ~2720 | C-H stretch | Aldehyde | ijsr.net |
| ~1600-1450 | C=C and C=N stretch | Aromatic quinoline ring | ijsr.net |
| ~770 | C-Cl stretch | Chloro group | chemijournal.com |
The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. ijsr.net The two weaker bands in the region of 2820-2720 cm⁻¹ are characteristic of the C-H bond of the aldehyde group. ijsr.net The complex pattern of bands in the 1600-1450 cm⁻¹ region arises from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system. ijsr.net A band around 770 cm⁻¹ can be attributed to the C-Cl stretching vibration. chemijournal.com For nitro-substituted analogs, additional strong absorption bands are expected around 1525 cm⁻¹ and 1345 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. chemijournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. ijsr.netsemanticscholar.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show distinct signals for each of the aromatic protons and the aldehyde proton. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9-11 ppm. ijsr.net The aromatic protons on the quinoline ring will appear as a series of doublets, triplets, and multiplets in the region of δ 7-9 ppm. ijsr.net The exact chemical shifts and coupling patterns will depend on the substitution pattern of the quinoline ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be highly deshielded and is expected to resonate in the range of δ 190-200 ppm. The carbon atoms of the quinoline ring will appear in the aromatic region of the spectrum, typically between δ 120-150 ppm. The carbon atom attached to the chlorine atom will also have a characteristic chemical shift.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H (Aldehyde) | 9-11 | s (singlet) | ijsr.net |
| ¹H (Aromatic) | 7-9 | m (multiplet) | ijsr.net |
| ¹³C (Aldehyde) | 190-200 | s | semanticscholar.org |
| ¹³C (Aromatic) | 120-150 | s | semanticscholar.org |
For nitro-substituted analogs, the electron-withdrawing nature of the nitro group will further influence the chemical shifts of the nearby protons and carbons, causing them to shift to a lower field.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.govnist.gov It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Advanced Spectroscopic and Computational Methods for Structural Elucidation
In addition to the standard spectroscopic techniques, advanced methods, including computational chemistry, play an increasingly important role in the precise structural elucidation of complex molecules. rsc.orgnih.govresearchgate.net
Density Functional Theory (DFT) for Vibrational Analysis and Molecular Structure Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgnih.govnih.gov In the context of this compound, DFT calculations are invaluable for:
Molecular Structure Optimization: DFT can be used to calculate the most stable three-dimensional conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net Studies on similar molecules like 6-quinolinecarboxaldehyde have shown that DFT can predict the lowest energy rotamer of the aldehyde group. nih.gov
Vibrational Analysis: DFT calculations can predict the vibrational frequencies of a molecule, which can then be compared with the experimental IR and Raman spectra. researchgate.netnih.gov This comparison aids in the definitive assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, a DFT study on 6-quinolinecarboxaldehyde allowed for the complete assignment of its vibrational modes based on the potential energy distribution (PED). nih.gov
Prediction of Spectroscopic Properties: DFT can also be used to predict other spectroscopic properties, such as NMR chemical shifts. By comparing the calculated and experimental NMR data, a higher level of confidence in the structural assignment can be achieved.
The application of DFT, in conjunction with experimental spectroscopic data, provides a powerful and comprehensive approach to the structural characterization of this compound and its nitro-substituted analogs, ensuring the accuracy of the synthesized products. rsc.orgnih.gov
NBO Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate charge delocalization, hyperconjugative interactions, and the transfer of electron density from donor to acceptor orbitals within a molecule. eurjchem.com While specific NBO data for this compound is not prominently available, extensive analyses of its analogs, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) and 8-chloroquinoline-2-carbaldehyde (B1270957), provide significant insights into the electronic behavior of this class of compounds. eurjchem.comsiftdesk.org
The NBO analysis for these quinoline derivatives reveals significant intramolecular charge transfer and stabilizing interactions. The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is a key parameter in this analysis. eurjchem.com Higher E(2) values indicate stronger interactions.
In analogs, the most significant interactions typically involve the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms to the antibonding π* orbitals of the aromatic rings. For instance, in studies of similar quinoline carbaldehydes, strong interactions are observed between the lone pair of the quinoline nitrogen atom and the π* orbitals of the adjacent C-C bonds, contributing to the stability of the ring system. eurjchem.com
A study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde highlighted that the interaction energy and NBO analysis revealed a stronger ligand in the presence of the pyridine (B92270) ring. eurjchem.com Similarly, the analysis of 8-chloroquinoline-2-carbaldehyde was performed to understand charge delocalization within the molecule. siftdesk.org The table below summarizes typical hyperconjugative interactions observed in chloroquinoline analogs.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Compound Analog |
|---|---|---|---|
| LP (1) N | π* (C-C) | Data not specified | Generic Chloroquinoline Derivative |
| LP (2) O | π* (C=O) | Data not specified | Generic Carbaldehyde Derivative |
| π (C-C) | π* (C-C) | Data not specified | Aromatic System Interaction |
Molecular Electrostatic Potential (MEP) and HOMO-LUMO Analysis
Molecular Electrostatic Potential (MEP), Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) analyses are fundamental in understanding the chemical reactivity of a molecule. eurjchem.com These analyses help identify nucleophilic and electrophilic sites and determine the electronic absorption properties and kinetic stability of the compound. eurjchem.comresearchgate.net
Molecular Electrostatic Potential (MEP) The MEP map is a visual tool that illustrates the charge distribution on the molecular surface. Different colors represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For chloroquinoline carbaldehyde analogs, the MEP analysis typically shows the most negative potential localized around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, identifying them as primary sites for electrophilic interaction. eurjchem.com Conversely, the hydrogen atoms and regions near the chlorine atom often exhibit a positive potential.
HOMO-LUMO Analysis The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. eurjchem.com A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr
Computational studies on analogs like 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) have calculated these energy gaps. For this specific analog, the HOMO-LUMO energy difference was found to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer, calculated at the TD-DFT(B3LYP)/6-311++G(d,p) level of theory. dergipark.org.tr These values indicate significant electronic transitions and are crucial for understanding the compound's behavior in chemical reactions. dergipark.org.tr
The table below presents representative HOMO-LUMO data for an analog of this compound.
| Parameter | Energy (eV) - Trans Conformer | Energy (eV) - Cis Conformer | Compound Analog |
|---|---|---|---|
| HOMO Energy | Data not specified | Data not specified | 2-Chloro-7-Methylquinoline-3-Carbaldehyde dergipark.org.tr |
| LUMO Energy | Data not specified | Data not specified | |
| Energy Gap (ΔE) | 3.75 | 3.84 |
ELF (Electron Localization Function) and LOL (Localized Orbital Locator) Analysis
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule's spatial domains. eurjchem.com These methods are instrumental in visualizing and quantifying the nature of chemical bonds (covalent, ionic, metallic) and lone pairs.
Electron Localization Function (ELF) ELF analysis divides the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where values close to 1 indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. This analysis provides a clear depiction of the molecule's electronic structure.
Localized Orbital Locator (LOL) Similar to ELF, LOL analysis also illustrates regions of high electron localization. It is particularly effective at highlighting bonding regions and distinguishing them from areas dominated by single electrons. The LOL contours provide a clear and intuitive representation of covalent bonds and lone pair electrons.
For analogs such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, ELF and LOL analyses are employed to investigate intermolecular interactions and the electronic nature of the molecule. eurjchem.com These topological studies help in understanding the bonding patterns, especially how substituents like chlorine and the carbaldehyde group influence the electron distribution across the quinoline core. eurjchem.comdergipark.org.tr The results from such analyses typically confirm the covalent nature of the C-C, C-H, C-N, C-O, and C-Cl bonds and clearly delineate the regions occupied by the lone pair electrons on the nitrogen and oxygen atoms.
Chemical Reactivity and Derivatization of 2 Chloroquinoline 6 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a highly reactive functional group that readily undergoes condensation, oxidation, reduction, and cyclization reactions. These transformations are fundamental to building molecular complexity from the 2-chloroquinoline-6-carbaldehyde scaffold.
Condensation reactions of the aldehyde group provide a straightforward method for C-N and C-C bond formation, leading to a diverse array of derivatives.
The aldehyde group of 2-chloroquinoline (B121035) carbaldehydes readily condenses with primary amines and hydrazines to form the corresponding imines, commonly known as Schiff bases. nih.govchemijournal.com These reactions are typically carried out by heating the reactants in a suitable solvent like ethanol (B145695) or acetone (B3395972), sometimes with a catalytic amount of acid. nih.govchemijournal.com For instance, 2-chloro-8-methylquinoline-3-carbaldehyde, a related compound, reacts with substituted anilines in acetone to yield the respective N-phenylmethanimine derivatives. nih.gov Similarly, condensation with phenylhydrazine (B124118) can be achieved, and the use of a natural surfactant has been shown to improve reaction times. nih.gov Hydrazine (B178648) hydrate (B1144303) also reacts to form the corresponding hydrazone, which can be further condensed with other aldehydes. nih.gov These Schiff bases are important intermediates for the synthesis of various biologically active molecules and fused heterocyclic systems. researchgate.netekb.eg
Table 1: Examples of Schiff Base Formation with 2-Chloroquinoline-3-carbaldehyde (B1585622) Analogs
| Aldehyde Reactant | Amine/Hydrazine Reactant | Product Type | Reference |
|---|---|---|---|
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Schiff Base | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | 2-Chloro-3-(hydrazonomethyl)quinoline | nih.gov |
| 2-Chloro-3-formyl-8-methyl Quinoline (B57606) | 4-Nitroaniline | Schiff Base | chemijournal.com |
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the aldehyde group reacts with a compound containing an "active" methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The aldehyde functionality of 2-chloroquinoline carbaldehydes undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile (B47326) and N-substituted-2-thioxothiazolidin-4-ones, to produce α,β-unsaturated products. nih.govrsc.org These reactions are crucial for extending the carbon framework and for the synthesis of fused ring systems. For example, the reaction of a 2-mercaptoquinoline-3-carbaldehyde (B6611392) derivative with malononitrile, catalyzed by L-proline, yields a thiopyrano[2,3-b]quinoline derivative in high yield. nih.gov
Table 2: Knoevenagel Condensation Reactions with 2-Chloroquinoline-3-carbaldehyde Analogs
| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehydes | N-substituted-2-thioxothiazolidin-4-ones | [Et₃NH][HSO₄] | Trisubstituted-quinolinyl-thioxo-thiazolidin-4-ones | rsc.org |
The aldehyde group at the C-6 position can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. The oxidation of 2-chloroquinoline-3-carbaldehyde, a close analog, to 2-chloroquinoline-3-carboxylic acid has been achieved using reagents like silver nitrite. nih.gov Other oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or iodine have also been used in related systems to achieve oxidation. nih.gov
Conversely, reduction of the aldehyde functionality can be accomplished using standard reducing agents. While direct reduction of this compound is not detailed in the provided sources, the reduction of related imine derivatives formed from the aldehyde with sodium borohydride (B1222165) (NaBH₄) to the corresponding amine has been reported, indicating the compatibility of the quinoline system with such reducing agents. nih.govresearchgate.net
The aldehyde group is a key participant in various cyclization reactions, often in tandem with another functional group, to construct fused heterocyclic rings. A prominent example is the reaction of 2-chloroquinoline-carbaldehydes with hydrazine derivatives. nih.gov For instance, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine first forms a Schiff base, which then undergoes intramolecular cyclization upon heating to yield a 1-phenyl-1H-pyrazolo[3,4-b]quinoline derivative. nih.govrsc.org Similarly, treatment of a 2-chloroquinoline-3-carbonitrile (B1354263) (derived from the aldehyde) with hydrazine hydrate leads to the formation of a 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating a cycloaddition pathway. nih.gov These cyclization strategies are pivotal for accessing complex, polycyclic aromatic systems. researchgate.net
Condensation Reactions
Reactions Involving the Chloro Substituent at Position 2
The chloro-substituent at the C-2 position of the quinoline ring is susceptible to nucleophilic substitution. quora.com The electron-withdrawing nature of the heterocyclic nitrogen atom makes the C-2 and C-4 positions electron-deficient and thus prime targets for nucleophilic attack. quora.com This reactivity allows for the introduction of a wide variety of substituents at this position.
These reactions are typically SNAr (Nucleophilic Aromatic Substitution) type reactions. The reaction proceeds via a concerted mechanism (Sₙ2) where the nucleophile attacks the carbon atom bearing the leaving group (chlorine). libretexts.org The rate of these reactions depends on the concentration of both the quinoline substrate and the incoming nucleophile. youtube.com
A range of nucleophiles, including sulfur and nitrogen nucleophiles, can displace the chloro group. For example, 2-chloroquinoline-3-carbaldehyde reacts with thiomorpholine (B91149) in the presence of potassium carbonate to furnish the corresponding 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov Similarly, alkylthiols can displace the chlorine to give 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net The chloro group can also be substituted by another halogen, for instance, by treating it with sodium iodide. researchgate.net This reactivity is fundamental for modifying the electronic properties and biological activity of the quinoline core.
Table 3: Nucleophilic Substitution Reactions at the C-2 Position of 2-Chloroquinoline-3-carbaldehyde Analogs
| Quinoline Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Thiomorpholine | K₂CO₃, Ethanol, Heat | 2-Thiomorpholino-quinoline-3-carbaldehyde | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Alkylthiol | - | 2-(Alkylthiol)quinoline-3-carbaldehyde | researchgate.net |
| 2-Chloroquinoline-3-carbaldehyde | Sodium Iodide | Acetonitrile | 2-Iodoquinoline-3-carbaldehyde derivative | researchgate.net |
Nucleophilic Substitution Reactions
The chlorine atom at the C2 position of the quinoline ring is susceptible to displacement by various nucleophiles. nih.gov This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular architectures. nih.govnih.gov
The chlorine atom in 2-chloroquinoline derivatives can be readily substituted by oxygen, nitrogen, and sulfur nucleophiles. nih.gov For instance, reaction with acetic acid in the presence of sodium acetate (B1210297) under microwave irradiation leads to the formation of 2-oxo-1,2-dihydroquinoline-3-carbaldehydes. rsc.org Similarly, nitrogen nucleophiles like 4H-1,2,4-triazol-4-amine and 1H-tetrazol-5-amine react with 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline in the presence of potassium carbonate to yield the corresponding amino-triazolyl and tetrazolyl derivatives. rsc.org
Sulfur nucleophiles also effectively displace the chlorine atom. The reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine in ethanol with potassium carbonate produces 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov
| Nucleophile | Reagent(s) | Product | Reference |
| Oxygen | Acetic acid, Sodium acetate | 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | rsc.org |
| Nitrogen | 4H-1,2,4-triazol-4-amine, K2CO3 | 2-(4H-1,2,4-triazol-4-amino)quinoline derivative | rsc.org |
| Nitrogen | 1H-tetrazol-5-amine, K2CO3 | 2-(1H-tetrazol-5-amino)quinoline derivative | rsc.org |
| Sulfur | Thiomorpholine, K2CO3 | 2-Thiomorpholino-quinoline-3-carbaldehyde | nih.gov |
Amination reactions at the C2 position of the quinoline nucleus are a common strategy for derivatization. rsc.org For example, the reaction of 2-chloroquinoline-3-carbaldehydes with various amines can lead to the formation of 2-aminoquinoline (B145021) derivatives. benthamdirect.com A specific example involves the reaction of 2-chloroquinolines with morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine to yield 2-morpholinoquinoline-3-carbaldehydes. rsc.org
The chlorine atom at the C2 position can be replaced by a thiol group through reactions with sulfur-containing nucleophiles. researchgate.net For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with thiourea (B124793) under fusion conditions results in the formation of the corresponding 4-sulfanylquinolin-2(1H)-one. mdpi.com Another example is the reaction with alkylthiols to yield 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net
| Sulfur Nucleophile | Conditions | Product | Reference |
| Thiourea | Fusion | 4-Sulfanylquinolin-2(1H)-one | mdpi.com |
| Alkylthiol | - | 2-(Alkylthiol)quinoline-3-carbaldehyde | researchgate.net |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This reaction has been successfully applied to synthesize various aryl-substituted thiophene-2-carbaldehydes in moderate to excellent yields using different arylboronic pinacol (B44631) esters/acids. nih.gov While this example doesn't directly involve this compound, it demonstrates the applicability of the Suzuki-Miyaura reaction to similar aldehyde-containing heterocyclic halides.
The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is a powerful tool for introducing alkyne functionalities into organic molecules. nih.gov An efficient copper(I)-mediated Sonogashira-type cross-coupling of 2-chloroquinoline derivatives with terminal alkynes has been developed, providing a sustainable method for synthesizing various alkynylated hybrids. researchgate.netresearchgate.net This reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 2-Chloroquinoline derivative | Terminal alkyne | Cu(I) mediated | Alkynylated quinoline hybrid | researchgate.netresearchgate.net |
| Aryl or Vinyl Halide | Terminal Alkyne | Palladium catalyst, Copper co-catalyst | Aryl/Vinyl-substituted alkyne | wikipedia.org |
Dual Reactivity: Simultaneous Reactions of Chloro and Aldehyde Groups
The strategic exploitation of both the chloro and aldehyde functionalities in this compound has led to the development of efficient one-pot syntheses of various fused heterocyclic systems. These reactions often proceed through a sequence of condensation or substitution at one reactive site, followed by an intramolecular cyclization involving the other.
Annulation Reactions to Form Fused Heterocyclic Systems
Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry. In the context of this compound, these reactions leverage the inherent reactivity of both the chloro and aldehyde groups to construct new rings fused to the quinoline core.
The synthesis of pyrazoloquinolines from 2-chloroquinoline-carbaldehydes is a well-established transformation. One common approach involves the condensation of the aldehyde group with a hydrazine derivative, such as phenylhydrazine, to form a Schiff base intermediate. rsc.org Subsequent intramolecular cyclization, often facilitated by heating in a high-boiling solvent like nitrobenzene (B124822) with a catalytic amount of pyridine (B92270), leads to the formation of the pyrazole (B372694) ring fused to the quinoline system. rsc.org This reaction results in the formation of 1-phenyl-1H-pyrazolo[3,4-b]quinoline derivatives. rsc.org
Another route to pyrazolo[3,4-b]quinolines involves the conversion of the aldehyde group to a nitrile, forming 2-chloroquinoline-3-carbonitrile. nih.gov This nitrile then undergoes a cycloaddition reaction with hydrazine hydrate to yield 3-amino-1H-pyrazolo[3,4-b]quinoline. nih.gov
Table 1: Synthesis of Pyrazoloquinolines
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 1. Phenyl hydrazine2. Nitrobenzene, Pyridine (heat) | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.org |
Pyrrolo[3,4-b]quinolin-3-one derivatives can be synthesized from 2-chloroquinoline-3-carbaldehyde through a reaction with formamide (B127407) and formic acid in ethanol. nih.gov The proposed mechanism involves an initial addition of the amino group of formamide to the aldehyde, followed by condensation to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. Subsequent intramolecular cyclization with the elimination of an HCl molecule affords the fused pyrrolone ring system. nih.gov
Table 2: Synthesis of Pyrroloquinolines
| Starting Material | Reagents | Product | Reference |
|---|
The synthesis of pyrano[2,3-b]quinoline derivatives can be achieved through a one-pot reaction of 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and dimedone or 3-methyl-1H-pyrazol-5(4H)-one under mild organocatalytic conditions. researchgate.net This multicomponent approach provides good to high yields without the need for column chromatography. researchgate.net
Thiopyrano[2,3-b]quinolines can be prepared from 2-mercaptoquinoline-3-carbaldehyde (which can be derived from the corresponding 2-chloro derivative) by reaction with malononitrile and thiophenol. nih.gov The reaction conditions can be optimized using various solvents and catalysts, with L-proline in ethanol at 80 °C providing the highest yield of 2-amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile. nih.gov
Table 3: Synthesis of Pyrano- and Thiopyranoquinolines
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehydes | 6-Aminouracils, Dimedone or 3-Methyl-1H-pyrazol-5(4H)-one | 4H-Pyrano[2,3-b]quinoline derivatives | researchgate.net |
Quinolinyl-thiazolidinones can be synthesized via a solvent-free multicomponent reaction of substituted 2-chloro-3-formylquinolines with substituted anilines and 2-mercaptoacetic acid. nih.gov The use of β-cyclodextrin-SO3H as a catalyst has been shown to provide the best yields. nih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization with mercaptoacetic acid. nih.govnih.gov
The synthesis of thiazoline (B8809763) derivatives can be achieved through various methods, often involving the reaction of a compound containing a thiol group with a carbonyl compound and an amine. nih.gov For instance, 2-iminothiazolidines can be synthesized via a catalyst- and solvent-free reaction between an inactive aziridine (B145994) and an aroyl isothiocyanate. nih.gov
Table 4: Synthesis of Thiazolidinone Derivatives
| Starting Material | Reagents | Product | Reference |
|---|
Benzoimidazopyrimido[4,5-b]quinolone derivatives can be synthesized through a one-pot reaction of 2-chloroquinoline-3-carbaldehydes and 2-aminobenzimidazole (B67599) using potassium carbonate in DMF. researchgate.net This method provides a route to novel planar aza-heterocycles. researchgate.net
The synthesis of benzodiazepinoquinoline derivatives has also been explored. For example, condensation of 2-chloroquinoline-3-carbaldehyde with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol can lead to the formation of 3-aryl- rsc.orgnih.govrsc.orgtriazolo[3,4:2,3] rsc.orgnih.govresearchgate.netthiadiazepino[7,6-b]quinolines. umich.edu
Table 5: Synthesis of Benzimidazo- and Benzodiazepinoquinolines
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehydes | 2-Aminobenzimidazole, K2CO3, DMF | Benzoimidazopyrimido[4,5-b]quinolone derivatives | researchgate.net |
Synthesis of Complex Polycyclic Architectures
The aldehyde functionality of this compound serves as a handle for further chemical transformations, including the potential construction of larger, more complex polycyclic systems. This can be achieved through various condensation and cyclization reactions. Despite this potential, specific and detailed research findings on the use of this compound as a building block for complex polycyclic architectures are not available in the reviewed literature. The focus in the field has remained predominantly on the 3-carbaldehyde isomer for building such fused systems. researchgate.net
Passerini Three-Component Reaction (P-3CR) for Alkyne-2-chloroquinoline Derivatives
The Passerini three-component reaction (P-3CR) is a powerful multicomponent reaction that combines an isocyanide, a carboxylic acid, and a carbonyl compound (like an aldehyde) to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to 2-chloroquinoline-3-carbaldehyde to create a series of novel alkyne-functionalized 2-chloroquinoline derivatives. sciforum.netmdpi.comresearchgate.net
The reaction mechanism, whether proceeding through an ionic or concerted pathway, involves the direct participation of the aldehyde's carbonyl group. wikipedia.org While theoretically applicable to any aldehyde, the scientific literature from the conducted searches does not report the use of this compound as the aldehyde component in a Passerini reaction. All documented instances of this reaction for the synthesis of alkyne-2-chloroquinolines specifically utilize the 2-chloroquinoline-3-carbaldehyde isomer. sciforum.netmdpi.comresearchgate.net
Due to the absence of specific research data for the reactions listed above with this compound, no data tables of research findings can be generated.
Applications and Advanced Research Trajectories of 2 Chloroquinoline 6 Carbaldehyde Derivatives
Pharmaceutical and Medicinal Chemistry Applications
The broader class of quinoline (B57606) derivatives has been instrumental in the development of drugs with a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, specific, published research focusing on the pharmaceutical and medicinal chemistry applications of derivatives synthesized directly from 2-Chloroquinoline-6-carbaldehyde is not available. The compound is mentioned in patent literature as a reactant in the creation of WEE1 kinase inhibitors for potential cancer therapy, highlighting its use as a structural building block. google.com
Development of Novel Therapeutic Agents
The development of novel therapeutic agents requires extensive biological screening and optimization. There are no dedicated research articles detailing the systematic development and evaluation of therapeutic agents derived from this compound. Its appearance in patents suggests a role in the synthesis of larger, more complex active molecules, but the biological activity of its direct, simpler derivatives is not a subject of published research. google.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. A thorough search of scientific databases yields no systematic SAR studies for a series of this compound derivatives. Such studies would involve synthesizing various analogues with different substituents and modifications to elucidate the key structural features required for a specific biological activity. The absence of this data prevents any meaningful analysis of how structural changes to the this compound core affect biological outcomes.
Molecular Docking Studies and Computational Drug Design
Molecular docking is a computational technique used to predict how a molecule binds to a target receptor. This is a crucial step in modern drug design. However, there is a lack of published molecular docking studies focused on derivatives of this compound. Consequently, data on their binding energies, specific molecular interactions, and potential enzyme inhibition mechanisms are not available for analysis.
Without dedicated molecular docking studies, there is no available data to populate a table of binding energies or to analyze the specific hydrogen bonds, hydrophobic interactions, or other forces that would govern the binding of these derivatives to biological targets.
While the broader quinoline class is known to produce enzyme inhibitors, the specific enzyme inhibition mechanisms for derivatives of this compound have not been investigated or reported in the scientific literature.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis
The evaluation of ADME properties is critical for determining the drug-likeness of a compound. There are no published studies presenting either in silico predictions or experimental analysis of the ADME profiles for a series of this compound derivatives.
Applications in Materials Science and Industrial Chemistry
Beyond its biomedical potential, this compound and its derivatives are valuable precursors in the field of materials science, particularly in the synthesis of functional dyes.
The quinoline ring system is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes for various applications, including bio-imaging. researchgate.net The aldehyde group at the 6-position of this compound provides a reactive handle for the construction of more complex, conjugated systems with tailored photophysical properties.
The synthesis of novel fluorescent probes often involves the condensation of a quinoline aldehyde with other aromatic or heterocyclic moieties to create extended π-systems, which can lead to desirable fluorescent characteristics such as high quantum yields and large Stokes shifts. While specific examples starting directly from this compound are not prevalent in the reviewed literature, the general principles of fluorescent dye design strongly support its potential in this area. The reactivity of the chloro and aldehyde groups allows for a variety of chemical transformations to fine-tune the electronic and photophysical properties of the resulting molecules. The development of quinoline-based fluorescent probes is an active area of research, with applications ranging from the detection of metal ions to the imaging of biological processes within living cells.
Building Block for Agrochemicals (e.g., Pesticides)
The quinoline core is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.gov While direct research on the pesticidal applications of this compound derivatives is limited, the known bioactivity of the broader quinoline family suggests a promising avenue for exploration. nih.gov The reactivity of the chloro and aldehyde functional groups allows for the synthesis of a diverse library of compounds.
For instance, the aldehyde group can be readily converted into Schiff bases and other derivatives, which are known to exhibit a range of biological activities. rsc.orgresearchgate.net Research on related compounds, such as 6-substituted-2-chloroquinoline-3-carbaldehydes, has shown that these molecules can serve as precursors to novel compounds with potential antimicrobial properties. researchgate.net The synthesis of ester derivatives from such scaffolds has been explored, and these new chemical entities hold promise for further investigation into their biological profiles, which could extend to agrochemical applications. researchgate.netijsr.net
The general synthetic route to substituted 2-chloroquinoline-3-carbaldehydes often involves the Vilsmeier-Haack reaction on corresponding acetanilides. rsc.orgtandfonline.com This method's versatility could be adapted for the synthesis of this compound derivatives, which could then be screened for pesticidal activity.
Role in the Production of New Materials and Substances
The inherent reactivity of this compound makes it a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These systems are of great interest in materials science due to their potential electronic and photophysical properties. The aldehyde and chloro functionalities serve as handles for a variety of chemical transformations.
The aldehyde group can participate in condensation reactions to form, for example, quinoline-curcumin analogues, which have been synthesized from the related 2-chloroquinoline-3-carbaldehyde (B1585622). researchgate.net Such reactions, often facilitated by microwave irradiation, can lead to the efficient production of novel unsaturated ketones. researchgate.net Furthermore, the chloro group can be substituted by various nucleophiles, enabling the introduction of different functional groups and the construction of diverse molecular architectures. rsc.org
The synthesis of fused systems like thieno-, pyridazino-, pyrano-, thiopyrano-, and furo-quinolines has been demonstrated from related 2-chloroquinoline-carbaldehydes. researchgate.net These fused rings can significantly alter the electronic properties of the quinoline core, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While specific research on this compound in this context is not yet prevalent, the foundational chemistry of its isomers strongly supports its potential as a building block for new materials.
Future Research Directions and Challenges
The full potential of this compound and its derivatives is yet to be realized. The path forward involves surmounting several research challenges and exploring new scientific frontiers.
Exploration of New Synthetic Pathways for Complex Derivatives
A primary challenge is the development of efficient and selective synthetic routes to complex derivatives of this compound. While the Vilsmeier-Haack reaction is a standard method for producing the core structure, future research should focus on novel, greener synthetic methodologies. rsc.orgresearchgate.net This includes the use of environmentally benign catalysts and solvents, as well as one-pot, multi-component reactions to increase efficiency and reduce waste. researchgate.net The exploration of C-H activation and cross-coupling reactions could also open up new avenues for functionalizing the quinoline core in previously inaccessible ways.
Development of Highly Selective and Potent Bioactive Compounds
A significant future direction is the rational design and synthesis of highly selective and potent bioactive compounds for both pharmaceutical and agrochemical applications. This will require a deeper understanding of the structure-activity relationships (SAR) of this compound derivatives. By systematically modifying the substituents on the quinoline ring and the derivatives of the carbaldehyde group, researchers can tune the biological activity to target specific enzymes or receptors with high affinity and selectivity. The synthesis of hybrid molecules, which combine the this compound scaffold with other known bioactive moieties, could lead to the discovery of compounds with novel mechanisms of action. researchgate.net
Mechanistic Studies of Biological Activities at a Molecular Level
To guide the development of more effective compounds, it is crucial to understand how this compound derivatives exert their biological effects at the molecular level. This involves identifying their specific cellular targets and elucidating the mechanisms of interaction. Techniques such as molecular docking, X-ray crystallography, and various spectroscopic methods can provide insights into the binding modes of these compounds with their target proteins. rsc.org For instance, covalent docking studies have been used to understand how related quinoline derivatives inhibit key viral enzymes by forming covalent bonds with active site residues. rsc.org Such detailed mechanistic knowledge is invaluable for optimizing the potency and selectivity of lead compounds.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and development of novel this compound derivatives. researchgate.net AI/ML algorithms can be trained on existing chemical and biological data to predict the properties of virtual compounds, including their bioactivity, toxicity, and synthetic accessibility. tandfonline.comresearchgate.net These predictive models can be used to screen vast virtual libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental testing. researchgate.net Furthermore, AI can assist in devising novel synthetic routes and optimizing reaction conditions, thereby streamlining the entire discovery pipeline from initial design to final product. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloroquinoline-6-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The Vilsmeier-Haack reaction is a common method for introducing aldehyde groups into aromatic systems. For example, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive intermediate that facilitates formylation at the 6-position of 2-chloroquinoline. Reaction parameters such as temperature (e.g., 353 K for 15 hours) and stoichiometry (e.g., 3:1 POCl₃:DMF ratio) significantly impact yield and purity. Post-synthesis purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) is critical to isolate the product . Substitution reactions using NaH or K₂CO₃ with nucleophiles can further modify the quinoline core .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) for structurally similar chlorinated quinoline derivatives emphasize the use of personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical splash goggles. Work should be conducted in a fume hood to avoid inhalation of vapors. Emergency procedures for spills (e.g., neutralization with sodium bicarbonate) and waste disposal (e.g., halogenated waste containers) must be established. Technically qualified personnel should verify compound stability under storage conditions (e.g., inert atmosphere, −20°C) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and aromatic carbons.
- X-ray Crystallography : SHELX software refines crystallographic data, with H-atoms placed in calculated positions (riding model) and anisotropic displacement parameters for non-H atoms. This resolves bond lengths and angles, critical for confirming the aldehyde group's position .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 195.03 for C₁₀H₅ClNO) .
Advanced Research Questions
Q. How can reaction byproducts in the synthesis of this compound be minimized through optimization of reaction parameters?
- Methodological Answer : Byproducts such as over-chlorinated or oxidized derivatives arise from excessive POCl₃ or elevated temperatures. Design of experiments (DoE) can optimize parameters:
- Temperature Control : Maintain 273 K during DMF-POCl₃ adduct formation to prevent side reactions.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity during cyclization .
- Chromatographic Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and identifies impurities .
Q. What computational approaches are employed to predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., DCM or DMF) are simulated using the Polarizable Continuum Model (PCM). These studies guide functionalization strategies, such as nucleophilic attack at the aldehyde group or halogen displacement .
Q. How can discrepancies in reported crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Cross-validation using multiple refinement tools (e.g., SHELXL vs. OLEX2) resolves inconsistencies in unit cell parameters or thermal displacement ellipsoids. Twinning or disorder in crystals may require high-resolution data (≤1.0 Å) and Hirshfeld surface analysis to clarify molecular packing. Collaborative data sharing via platforms like the Cambridge Structural Database (CSD) ensures reproducibility .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To resolve these:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assays at 48-hour exposure).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with electron-withdrawing groups) to isolate contributing factors .
- Meta-Analysis : Use tools like RevMan to statistically synthesize data from heterogeneous studies .
Experimental Design Considerations
Q. What strategies ensure reproducibility in the synthesis of this compound analogs?
- Methodological Answer :
- Detailed Reaction Logs : Document exact reagent grades (e.g., anhydrous DMF), equipment calibration (e.g., temperature probes), and purification steps.
- Negative Controls : Include reactions without catalysts to identify autocatalytic pathways.
- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., crystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
